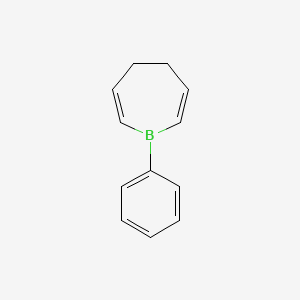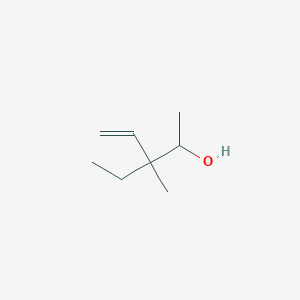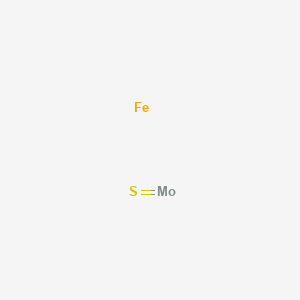
Iron--sulfanylidenemolybdenum (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iron–sulfanylidenemolybdenum (1/1) is a compound that combines iron and molybdenum with a sulfanylidenemolybdenum ligand
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Iron–sulfanylidenemolybdenum (1/1) typically involves the reaction of iron salts with molybdenum-containing ligands under controlled conditions. One common method includes the use of iron(II) chloride and ammonium tetrathiomolybdate in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of Iron–sulfanylidenemolybdenum (1/1) may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process often includes steps for purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions: Iron–sulfanylidenemolybdenum (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species, often using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the sulfanylidenemolybdenum ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Ligand exchange reactions often use phosphine ligands under inert conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(III) and molybdenum(VI) species, while reduction can produce iron(0) and molybdenum(IV) species.
科学研究应用
Iron–sulfanylidenemolybdenum (1/1) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and hydrodesulfurization.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as high-strength alloys and corrosion-resistant coatings.
作用机制
The mechanism of action of Iron–sulfanylidenemolybdenum (1/1) involves its ability to interact with various molecular targets through its iron and molybdenum centers. These interactions often involve electron transfer processes, where the compound can donate or accept electrons, facilitating various chemical transformations. The sulfanylidenemolybdenum ligand plays a crucial role in stabilizing the compound and enhancing its reactivity.
相似化合物的比较
Iron–carbonylmolybdenum (1/1): Similar in structure but with a carbonyl ligand instead of sulfanylidenemolybdenum.
Iron–nitrosylmolybdenum (1/1): Contains a nitrosyl ligand, offering different reactivity and applications.
Iron–phosphanylmolybdenum (1/1): Features a phosphanyl ligand, used in different catalytic processes.
Uniqueness: Iron–sulfanylidenemolybdenum (1/1) is unique due to its specific ligand, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring specific catalytic or material properties.
属性
CAS 编号 |
59787-36-9 |
|---|---|
分子式 |
FeMoS |
分子量 |
183.86 g/mol |
IUPAC 名称 |
iron;sulfanylidenemolybdenum |
InChI |
InChI=1S/Fe.Mo.S |
InChI 键 |
ADULOCGXJMPDRK-UHFFFAOYSA-N |
规范 SMILES |
S=[Mo].[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






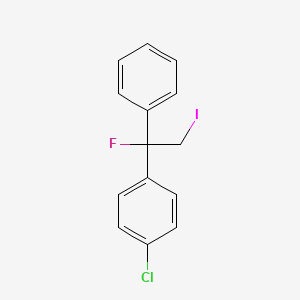
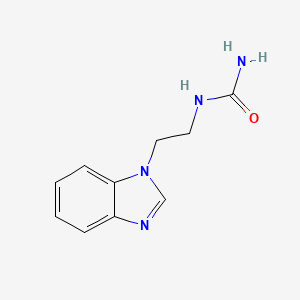

![2,5-Dichloro-N-[4-nitro-3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B14599765.png)

![1-[(3-Isocyanatopropyl)sulfanyl]heptane](/img/structure/B14599776.png)
